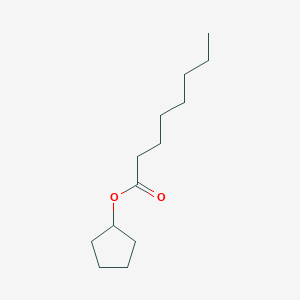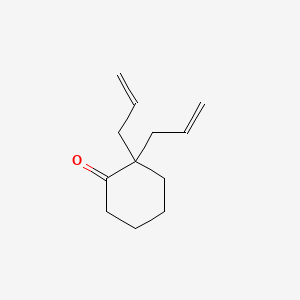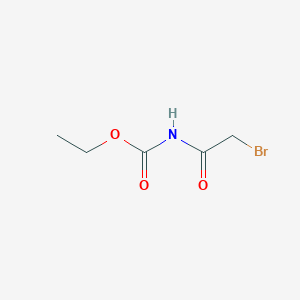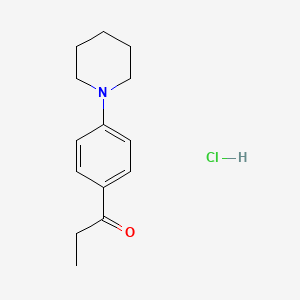
p-Piperidinopropiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Piperidinopropiophenone hydrochloride: is a chemical compound known for its muscle relaxant properties. It is widely used in the treatment of muscular contractures, low back pain, and spasticity. The compound is also known by its chemical name, 4’-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of p-Piperidinopropiophenone hydrochloride involves the reaction of piperidine with propiophenone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The hydrochloride salt form is achieved by reacting the base compound with hydrochloric acid .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: : p-Piperidinopropiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
p-Piperidinopropiophenone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on muscle relaxation and potential therapeutic applications.
Medicine: Widely used as a muscle relaxant in the treatment of conditions like low back pain and spasticity.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of p-Piperidinopropiophenone hydrochloride involves the inhibition of gamma-efferent firing and local vasodilatation activity. This results in muscle relaxation and reduced spasticity. The compound primarily targets the spinal cord structures, reducing gamma-efferent firing and inhibiting spinal cord activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eperisone hydrochloride: Another muscle relaxant with similar properties but different chemical structure.
Tolperisone hydrochloride: Known for its muscle relaxant effects but with a distinct mechanism of action.
Tizanidine hydrochloride: Used for muscle spasticity but acts through different pathways.
Uniqueness: : p-Piperidinopropiophenone hydrochloride is unique due to its specific mechanism of action and its efficacy in treating muscle-related conditions without significant central nervous system side effects .
Propriétés
Numéro CAS |
10342-86-6 |
|---|---|
Formule moléculaire |
C14H20ClNO |
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
1-(4-piperidin-1-ylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15;/h6-9H,2-5,10-11H2,1H3;1H |
Clé InChI |
FXHHAYAJRCXQFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



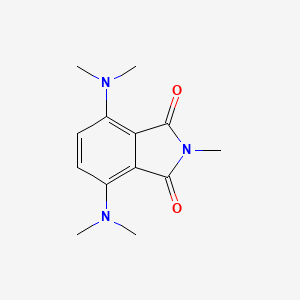


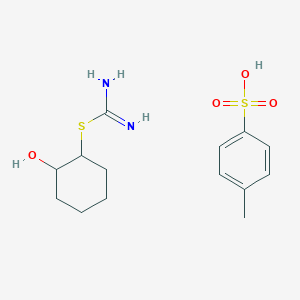
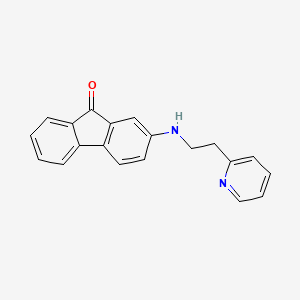
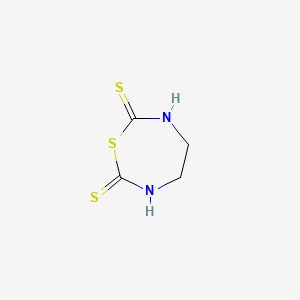

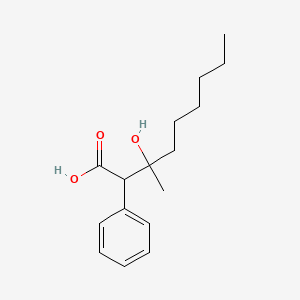

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
